

Application Notes: Glucose-Stimulated Insulin Secretion (GSIS) Assay Using **LY3104607**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY3104607

Cat. No.: B608736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3104607 is a potent and selective agonist for the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3]} GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in potentiating glucose-dependent insulin secretion.^{[1][2][3]} As such, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. These application notes provide a detailed protocol for utilizing **LY3104607** in a Glucose-Stimulated Insulin Secretion (GSIS) assay to evaluate its efficacy and mechanism of action in primary rat pancreatic islets.

Principle of the Assay

The GSIS assay is a fundamental method used to assess the function of pancreatic β -cells. In the presence of low glucose concentrations, β -cells secrete minimal amounts of insulin. When exposed to high glucose levels, β -cells metabolize the glucose, leading to an increase in the ATP/ADP ratio. This change triggers a cascade of events, including the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. GPR40 agonists like **LY3104607** enhance this process in a glucose-dependent manner, meaning they potentiate insulin secretion primarily under high glucose conditions, thus minimizing the risk of hypoglycemia.

Data Presentation

The following tables summarize illustrative quantitative data from a GSIS assay performed with **LY3104607** on isolated rat pancreatic islets. This data demonstrates the glucose-dependent potentiation of insulin secretion by the compound.

Table 1: Effect of **LY3104607** on Insulin Secretion at Basal and Stimulatory Glucose Concentrations

Treatment Group	Glucose Concentration (mM)	LY3104607 Concentration (nM)	Insulin Secreted (ng/islet/hour)	Fold Increase over Basal Glucose
Vehicle Control	2.8	0	0.5 ± 0.1	1.0
Vehicle Control	16.7	0	2.5 ± 0.3	5.0
LY3104607	16.7	1	3.5 ± 0.4	7.0
LY3104607	16.7	10	5.0 ± 0.5	10.0
LY3104607	16.7	100	7.5 ± 0.6	15.0
LY3104607	16.7	1000	8.0 ± 0.7	16.0

Data are presented as mean ± standard deviation and are for illustrative purposes.

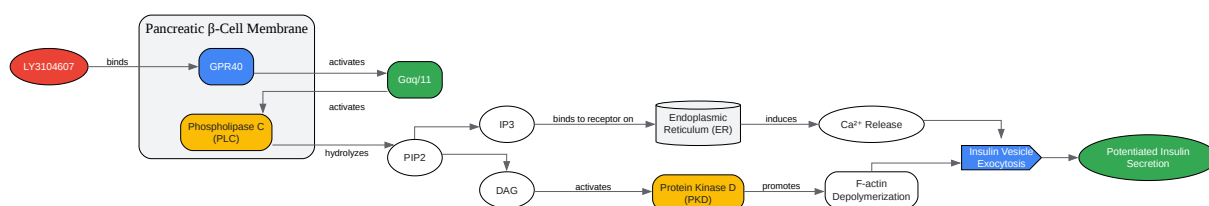
Table 2: Dose-Response of **LY3104607** on Glucose-Stimulated Insulin Secretion

LY3104607 Concentration (nM)	Insulin Secretion (% of Maximum Response)
0	15
1	35
10	65
100	95
1000	100

Data are presented as a percentage of the maximal insulin secretion observed and are for illustrative purposes. The calculated EC50 from this illustrative data is approximately 8 nM.

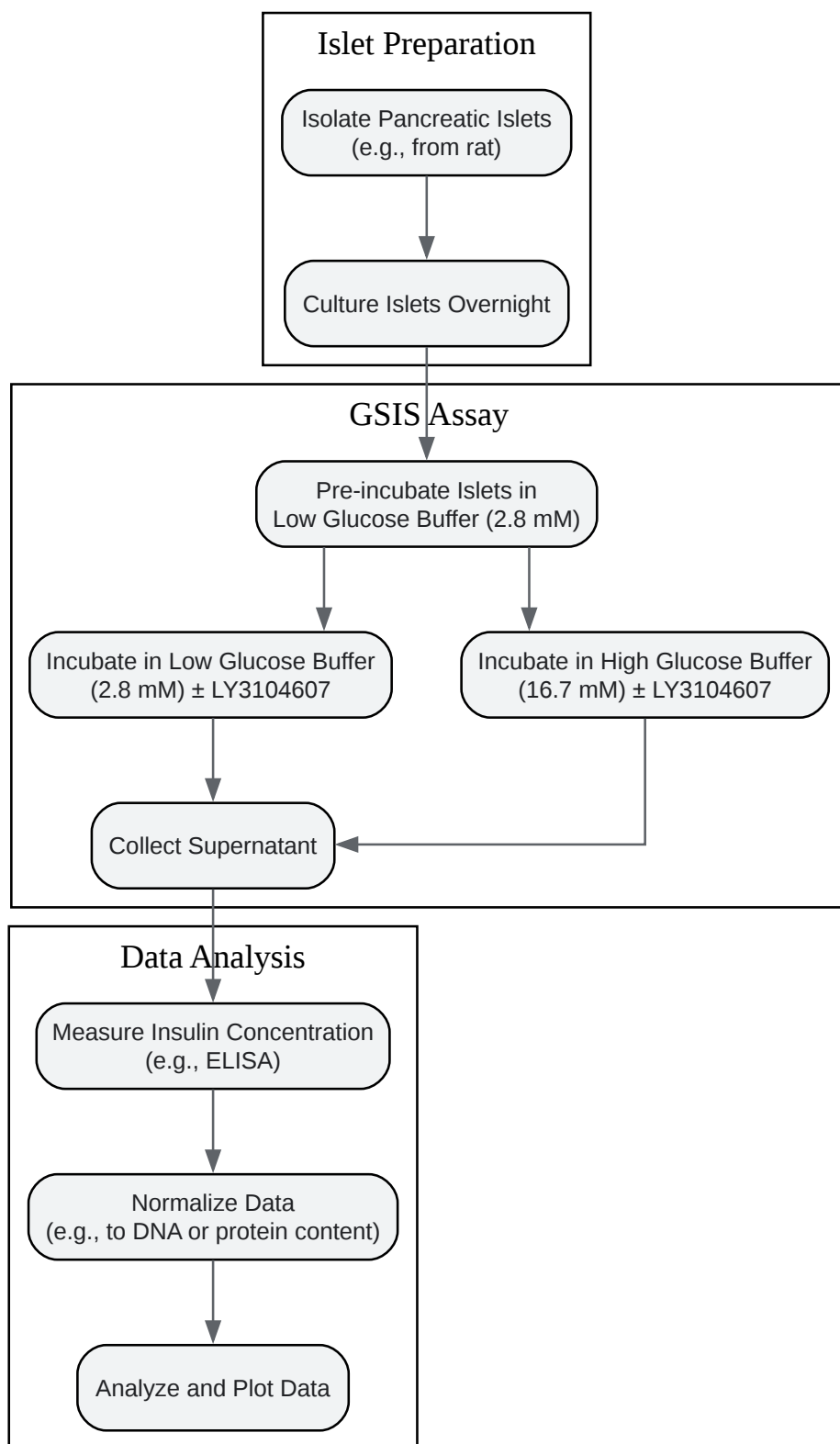
Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.



[Click to download full resolution via product page](#)

GPR40 Signaling Pathway for Insulin Secretion.



[Click to download full resolution via product page](#)

Experimental Workflow for GSIS Assay.

Protocols: Detailed Methodologies

Materials and Reagents

- **LY3104607**: Prepare a stock solution in DMSO.
- Pancreatic Islets: Isolated from Sprague-Dawley rats.
- Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.
- Low Glucose KRBH Buffer: KRBH buffer supplemented with 2.8 mM glucose.
- High Glucose KRBH Buffer: KRBH buffer supplemented with 16.7 mM glucose.
- DMSO: Vehicle control.
- Insulin ELISA Kit: For quantification of secreted insulin.
- DNA or Protein Quantification Kit: For normalization of insulin secretion data.
- Collagenase P
- Ficoll-Paque
- Sterile Hank's Balanced Salt Solution (HBSS)
- Cell Culture Plates and Incubation Equipment

Experimental Protocols

1. Isolation and Culture of Rat Pancreatic Islets

- Anesthetize a Sprague-Dawley rat according to approved institutional animal care and use committee protocols.

- Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
- Dissect the pancreas and incubate it in a water bath at 37°C to digest the tissue.
- Stop the digestion by adding cold HBSS with serum.
- Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.
- Hand-pick the islets under a stereomicroscope to ensure high purity.
- Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂ to allow for recovery.

2. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Pre-incubation:
 - After overnight culture, carefully pick batches of 10 size-matched islets and place them into individual wells of a 24-well plate.
 - Wash the islets twice with KRBH buffer containing 2.8 mM glucose.
 - Pre-incubate the islets in 1 mL of KRBH buffer with 2.8 mM glucose for 60 minutes at 37°C to establish a basal insulin secretion rate.
- Basal Insulin Secretion:
 - Remove the pre-incubation buffer.
 - Add 1 mL of fresh KRBH buffer with 2.8 mM glucose. For the vehicle control group, add the corresponding concentration of DMSO.
 - Incubate for 60 minutes at 37°C.
 - At the end of the incubation, carefully collect the supernatant (this contains the basal secreted insulin) and store it at -20°C for later analysis.
- Stimulated Insulin Secretion:

- Immediately after collecting the basal secretion supernatant, add 1 mL of KRBH buffer with 16.7 mM glucose to the same islets.
- For the experimental groups, add the desired concentrations of **LY3104607** (e.g., 1, 10, 100, 1000 nM) to the high glucose buffer. Include a vehicle control group with high glucose and DMSO.
- Incubate for 60 minutes at 37°C.
- After the incubation, collect the supernatant (this contains the stimulated secreted insulin) and store it at -20°C.

3. Quantification and Data Analysis

- Insulin Measurement:
 - Thaw the collected supernatants.
 - Measure the insulin concentration in each sample using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Normalization:
 - After collecting the final supernatant, lyse the islets in each well.
 - Determine the total DNA or protein content of the lysed islets using a suitable quantification kit.
 - Normalize the measured insulin secretion to the DNA or protein content to account for any variations in islet number or size between wells.
- Data Analysis:
 - Calculate the mean and standard deviation for each experimental group.
 - Express the results as ng of insulin secreted per islet (or per µg of DNA/protein) per hour.

- Calculate the fold increase in insulin secretion in response to high glucose and **LY3104607** compared to the basal low glucose condition.
- For dose-response analysis, plot the insulin secretion against the log concentration of **LY3104607** and determine the EC₅₀ value.

Conclusion

These application notes provide a comprehensive framework for conducting a GSIS assay to characterize the activity of the GPR40 agonist **LY3104607**. The provided protocols and illustrative data serve as a guide for researchers in the field of diabetes and drug discovery to assess the potential of novel insulin secretagogues. Adherence to careful experimental technique and appropriate data analysis is crucial for obtaining reliable and reproducible results.

References

- 1. Discovery of LY3104607: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes: Glucose-Stimulated Insulin Secretion (GSIS) Assay Using LY3104607]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608736#glucose-stimulated-insulin-secretion-gsis-assay-using-ly3104607]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com